![molecular formula C10H16N2O3 B2554032 5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide CAS No. 1421507-97-2](/img/structure/B2554032.png)
5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide
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Description
The compound “5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide” is a chemical compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide” is characterized by a pyrrolidine ring and a tetrahydro-2H-pyran-4-yl group . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .Scientific Research Applications
Antiviral Research
Cathepsins, a family of lysosomal proteases, play crucial roles in viral infections. Specifically, they are involved in:
- Cell Death Activation : Cathepsins contribute to cell death, either favoring viral clearance or assisting viral propagation .
Drug Development
Researchers have explored cathepsin inhibitors as potential therapeutics for viral infectious diseases. Notably:
- MDL 28170 : This inhibitor targets cathepsins B and L and has shown promise against SARS-CoV-1, EBOV, and is under clinical study for COVID-19 .
Chemical Synthesis and Industry
The compound’s chemical formula, C14H22N4O, places it in the pyrazole family. Its potential applications extend to various fields, including:
Biological Studies
Researchers have examined the compound’s effects on cellular processes:
- Physiological Regulation : Exploring its involvement in coagulation, immune responses, and hormone secretion .
Clinical Applications
While still in early stages, potential clinical applications include:
Biochemical Assays
Researchers use the compound in biochemical assays to study enzyme kinetics, substrate specificity, and inhibition mechanisms.
properties
IUPAC Name |
1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c11-10(14)7-5-9(13)12(6-7)8-1-3-15-4-2-8/h7-8H,1-6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFKJFUYHBZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(CC2=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide |
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